N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide
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Overview
Description
N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide is a synthetic organic compound that features a furan ring, a phenylthio group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.
Introduction of the phenylthio group: This step might involve the use of thiophenol and a suitable catalyst to introduce the phenylthio group.
Formation of the propanamide moiety: This can be achieved through amidation reactions, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring and phenylthio group can be oxidized under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for drug development, particularly in designing molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: As a building block for the synthesis of polymers or other advanced materials.
Biological Studies: Investigating its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, modulating their activity. The furan ring and phenylthio group could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(furan-2-yl)propan-2-yl)-3-(phenylthio)propanamide
- N-(1-(furan-3-yl)propan-2-yl)-3-(methylthio)propanamide
- N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)butanamide
Uniqueness
N-(1-(furan-3-yl)propan-2-yl)-3-(phenylthio)propanamide is unique due to the specific positioning of the furan ring and phenylthio group, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing compounds with specific properties and applications.
Properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]-3-phenylsulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13(11-14-7-9-19-12-14)17-16(18)8-10-20-15-5-3-2-4-6-15/h2-7,9,12-13H,8,10-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDHBOPUTNZVPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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